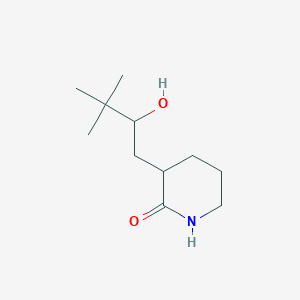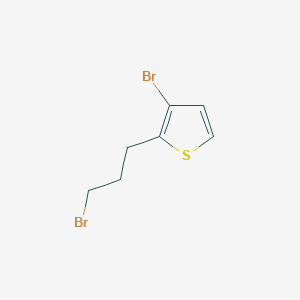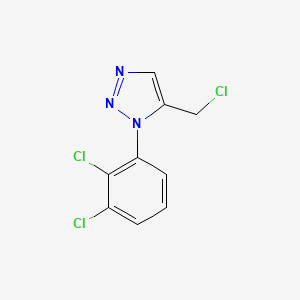![molecular formula C10H13BrO B13184492 3-([1-(Bromomethyl)cyclobutyl]methyl)furan](/img/structure/B13184492.png)
3-([1-(Bromomethyl)cyclobutyl]methyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-([1-(Bromomethyl)cyclobutyl]methyl)furan is an organic compound with the molecular formula C10H13BrO It features a furan ring substituted with a cyclobutylmethyl group, which in turn is substituted with a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1-(Bromomethyl)cyclobutyl]methyl)furan can be achieved through several synthetic routes. One common method involves the bromination of 3-(cyclobutylmethyl)furan using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-([1-(Bromomethyl)cyclobutyl]methyl)furan can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Formation of 3-([1-(methyl)cyclobutyl]methyl)furan.
Scientific Research Applications
3-([1-(Bromomethyl)cyclobutyl]methyl)furan has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use in the study of biological pathways involving furan derivatives and their interactions with biological macromolecules.
Medicine: Exploration of its potential as a building block for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-([1-(Bromomethyl)cyclobutyl]methyl)furan depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In oxidation reactions, the furan ring undergoes electron transfer processes leading to the formation of oxygenated products. The molecular targets and pathways involved would vary based on the specific application and the nature of the chemical reaction.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclobutylmethyl)furan: Lacks the bromomethyl group, making it less reactive in substitution reactions.
3-(Bromomethyl)furan: Lacks the cyclobutylmethyl group, resulting in different steric and electronic properties.
3-(Cyclopropylmethyl)furan: Contains a cyclopropyl group instead of a cyclobutyl group, leading to different ring strain and reactivity.
Uniqueness
3-([1-(Bromomethyl)cyclobutyl]methyl)furan is unique due to the presence of both a bromomethyl group and a cyclobutylmethyl group attached to the furan ring. This combination of functional groups provides a unique reactivity profile, making it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C10H13BrO |
|---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
3-[[1-(bromomethyl)cyclobutyl]methyl]furan |
InChI |
InChI=1S/C10H13BrO/c11-8-10(3-1-4-10)6-9-2-5-12-7-9/h2,5,7H,1,3-4,6,8H2 |
InChI Key |
LNYWFDIEWLQREI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=COC=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13184422.png)
![1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13184423.png)
![3-[2-(1h-1,2,4-Triazol-1-yl)ethoxy]aniline](/img/structure/B13184424.png)
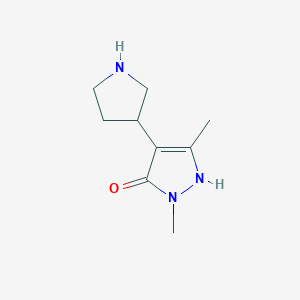
![N-[(4-formylphenyl)methyl]butanamide](/img/structure/B13184430.png)
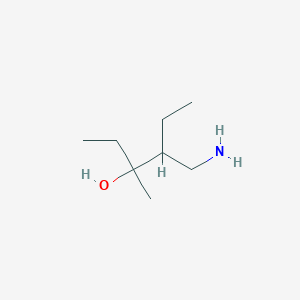
![1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine](/img/structure/B13184471.png)

